1,3,5-Trihydroxy-4-prenylxanthone

説明

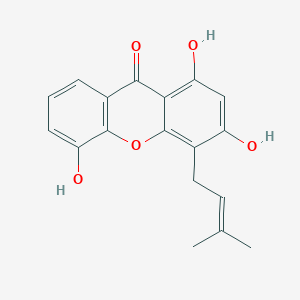

Structure

3D Structure

特性

IUPAC Name |

1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-9(2)6-7-10-13(20)8-14(21)15-16(22)11-4-3-5-12(19)17(11)23-18(10)15/h3-6,8,19-21H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHQJCJKSHNCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence and Extraction of 1,3,5-Trihydroxy-4-prenylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trihydroxy-4-prenylxanthone is a naturally occurring xanthone derivative that has garnered significant interest within the scientific community. This compound has been identified as a promising therapeutic agent due to its various biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and purification.

Natural Sources

This compound has been predominantly isolated from plant species belonging to the Moraceae and Clusiaceae families. The primary sources identified in the literature are:

-

Cudrania tricuspidata : This plant, a member of the Moraceae family, is a significant source of various prenylated xanthones.[1][2] The root bark of C. tricuspidata has been specifically highlighted as a rich source of these compounds.[3][4][5][6][7]

-

Maclura cochinchinensis : Belonging to the Clusiaceae family, the heartwood of this plant is known to contain a variety of xanthones, including 1,3,5-trihydroxyxanthone.[8][9]

-

Erythrina variegata : This plant from the Leguminosae family has also been reported as a source of this compound.[10][11]

Quantitative Data on Xanthone Content

The concentration of specific xanthones can vary depending on the plant part, geographical location, and extraction method. While precise yield data for this compound is not always explicitly reported, the following table summarizes available quantitative information for xanthones in the identified source materials.

| Plant Species | Plant Part | Compound(s) | Reported Yield/Concentration | Reference |

| Cudrania tricuspidata | Root Bark | Cudratricusxanthone B | 0.017% | [1] |

| Cudrania tricuspidata | Root Bark | Cudratricusxanthone D | 0.026% | [1] |

| Cudrania tricuspidata | Root Bark | Cudratricusxanthone F | 0.025% | [1] |

| Cudrania tricuspidata | Root Bark | Macluraxanthone B | 0.071% | [1] |

| Maclura cochinchinensis | Heartwood | Morin (a major flavonoid) | 7.35 ± 0.16% w/w of aqueous extract | [12] |

| Maclura cochinchinensis | Heartwood | Extraction Yield (Aqueous) | 18.99 ± 0.65% w/w | [12] |

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol synthesized from various reported methodologies for isolating xanthones from the aforementioned plant species.

Preparation of Plant Material

-

The collected plant material (e.g., root bark of Cudrania tricuspidata or heartwood of Maclura cochinchinensis) is thoroughly washed and air-dried in the shade.

-

The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

The powdered plant material is subjected to solvent extraction. Common solvents used for extracting xanthones include methanol, ethanol, and dichloromethane.

-

Maceration: The plant powder is soaked in the chosen solvent for an extended period (typically 24-72 hours) with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure complete extraction.

-

Soxhlet Extraction: A more efficient and continuous extraction method where the plant material is placed in a thimble and repeatedly washed with condensed fresh solvent.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Chromatographic Purification

The crude extract, being a complex mixture of various phytochemicals, requires further separation to isolate the target compound.

-

Solvent Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Xanthones are typically found in the ethyl acetate fraction.

-

Column Chromatography: This is a crucial step for the separation of individual compounds.

-

Stationary Phase: Silica gel is the most commonly used stationary phase.

-

Mobile Phase: A gradient of non-polar to polar solvents is employed to elute the compounds. A common solvent system is a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired xanthone.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often employed.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water, often with a small amount of acid (like formic acid) to improve peak shape, is used as the mobile phase. The separation can be performed isocratically or with a gradient elution.

-

The following diagram illustrates a general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Biological Activities

This compound exhibits a range of biological activities, including anti-inflammatory effects. One of the key signaling pathways it modulates is the NF-κB pathway, which is crucial in the inflammatory response.

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]

- 2. Isoprenylated xanthones and flavonoids from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Xanthones from the Root Bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 8. Trihydroxyxanthones from the heartwood of Maclura cochinchinensis modulate M1/M2 macrophage polarisation and enhance surface TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

The Biosynthesis of 1,3,5-Trihydroxy-4-prenylxanthone: A Technical Guide for Researchers

For correspondence: --INVALID-LINK--

Abstract

Xanthones, a class of oxygenated heterocyclic compounds, are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Among these, prenylated xanthones often exhibit enhanced bioactivity. This technical guide provides an in-depth overview of the biosynthetic pathway of a specific prenylated xanthone, 1,3,5-Trihydroxy-4-prenylxanthone, in plants. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the enzymatic steps, regulatory mechanisms, and experimental methodologies used to elucidate this pathway. This guide includes detailed experimental protocols, quantitative data on enzyme kinetics, and visualizations of the biosynthetic and signaling pathways to facilitate a deeper understanding and further research in this field.

Introduction

Xanthones are a class of secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a limited number of plant families, including Clusiaceae, Hypericaceae, and Gentianaceae. The addition of prenyl groups to the xanthone core, a process known as prenylation, often enhances their lipophilicity and biological activity, which includes antimicrobial, anti-inflammatory, and anticancer properties. This compound is a notable example of a prenylated xanthone, and understanding its biosynthesis is crucial for potential biotechnological production and drug development.

This guide focuses on the intricate biosynthetic route to this compound, beginning with the formation of the xanthone backbone and culminating in the regiospecific attachment of a prenyl moiety.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with precursors from primary metabolism. The pathway can be broadly divided into two main stages: the formation of the 1,3,5-trihydroxyxanthone core and its subsequent prenylation.

The initial steps involve a combination of the shikimate and acetate-malonate pathways to produce a key benzophenone intermediate. This is followed by an intramolecular cyclization to form the tricyclic xanthone structure. The final step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-4 position of the xanthone ring.

Formation of the Xanthone Core

The biosynthesis of the xanthone core begins with the condensation of intermediates from the shikimate and polyketide pathways. In the L-phenylalanine-dependent pathway, observed in the Hypericaceae family, benzoyl-CoA is condensed with three molecules of malonyl-CoA. This reaction is catalyzed by benzophenone synthase (BPS), a type III polyketide synthase, to yield 2,4,6-trihydroxybenzophenone.[1]

This intermediate then undergoes 3'-hydroxylation by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H), to form 2,3',4,6-tetrahydroxybenzophenone.[2] A subsequent regioselective oxidative phenol coupling, catalyzed by a bifunctional cytochrome P450 enzyme (CYP81AA2 in Hypericum species), leads to the formation of the 1,3,5-trihydroxyxanthone (1,3,5-THX) core.[1]

Prenylation of the Xanthone Core

The final and defining step in the biosynthesis of this compound is the attachment of a prenyl group to the C-4 position of the 1,3,5-trihydroxyxanthone core. This reaction is catalyzed by a specific prenyltransferase.

In Hypericum perforatum, a xanthone 4-prenyltransferase, designated HpPT4px, has been identified and characterized.[2] This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor and transfers the dimethylallyl moiety to the C-4 position of the xanthone acceptor.[2] While HpPT4px can accept 1,3,5-trihydroxyxanthone as a substrate, studies have shown it has a preference for 1,3,5,6-tetrahydroxyxanthone.[2]

Quantitative Data on Enzyme Activity

The kinetic parameters of the enzymes involved in the biosynthetic pathway are crucial for understanding the efficiency and regulation of the process. While data for all enzymes in the pathway is not exhaustively available, the kinetic parameters for two variants of the key enzyme, xanthone 4-prenyltransferase (HpPT4px) from Hypericum perforatum, have been determined.[2]

| Enzyme Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| HpPT4px-v1 | 1,3,5,6-Tetrahydroxyxanthone | 11.8 ± 1.1 | 0.28 ± 0.01 | 23729 |

| 1,3,6,7-Tetrahydroxyxanthone | 11.4 ± 1.2 | 0.12 ± 0.003 | 10526 | |

| 1,3,5-Trihydroxyxanthone | 29.8 ± 4.5 | 0.04 ± 0.002 | 1342 | |

| 1,3,7-Trihydroxyxanthone | 32.5 ± 2.9 | 0.05 ± 0.001 | 1538 | |

| DMAPP | 74.3 ± 9.6 | 0.29 ± 0.01 | 3903 | |

| HpPT4px-sh | 1,3,5,6-Tetrahydroxyxanthone | 15.1 ± 1.9 | 0.06 ± 0.002 | 3973 |

| 1,3,5-Trihydroxyxanthone | 41.7 ± 5.6 | 0.01 ± 0.0003 | 240 | |

| 1,3,7-Trihydroxyxanthone | 37.8 ± 4.8 | 0.01 ± 0.0004 | 265 | |

| DMAPP | 52.1 ± 7.9 | 0.06 ± 0.002 | 1152 | |

| Table 1: Kinetic parameters of HpPT4px variants from Hypericum perforatum. Data sourced from Sayed et al. (2023).[2] |

Regulatory Signaling Pathways

The biosynthesis of xanthones, including this compound, is tightly regulated and often induced as part of a plant's defense response to biotic and abiotic stresses. Key plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are known to play a significant role in upregulating the expression of genes encoding biosynthetic enzymes.

Elicitors, such as chitosan (a fungal cell wall component), can trigger these signaling cascades, leading to the accumulation of xanthones. The promoters of prenyltransferase genes have been found to contain jasmonate-responsive elements (JERE) and SA-responsive elements, indicating direct regulation by transcription factors activated by these signaling pathways.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Prenyltransferase Genes

This workflow outlines the general steps to identify and clone a candidate prenyltransferase gene.

Heterologous Expression and Enzyme Characterization in Saccharomyces cerevisiae

Objective: To produce the recombinant prenyltransferase enzyme for functional characterization.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52) containing the cloned prenyltransferase gene.

-

S. cerevisiae strain (e.g., INVSc1).

-

Yeast transformation kit.

-

Selective growth media (SC-Ura with glucose, SC-Ura with galactose).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol).

-

Glass beads (425-600 µm).

-

Ultracentrifuge.

Protocol:

-

Yeast Transformation: Transform the expression vector into S. cerevisiae using the lithium acetate/polyethylene glycol method.

-

Selection of Transformants: Plate the transformed yeast on selective SC-Ura medium containing 2% glucose and incubate at 30°C for 2-3 days.

-

Pre-culture: Inoculate a single colony into 5 mL of SC-Ura with 2% glucose and grow overnight at 30°C with shaking.

-

Induction of Expression: Inoculate a larger culture of SC-Ura with 2% galactose with the pre-culture to an OD600 of 0.4. Grow for 16-24 hours at 30°C to induce protein expression.

-

Cell Harvesting: Centrifuge the culture at 4,000 x g for 10 minutes and discard the supernatant.

-

Microsome Preparation: a. Resuspend the cell pellet in lysis buffer. b. Add an equal volume of glass beads and vortex vigorously for 30-second intervals, with cooling on ice in between, for a total of 5-10 minutes of vortexing. c. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. e. The resulting pellet contains the microsomal fraction with the membrane-bound prenyltransferase. Resuspend the pellet in a suitable buffer for enzyme assays.

In Vitro Enzyme Assay

Objective: To determine the activity and substrate specificity of the recombinant prenyltransferase.

Materials:

-

Resuspended microsomal fraction containing the enzyme.

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl2).

-

Substrates: 1,3,5-trihydroxyxanthone (and other potential xanthone acceptors) dissolved in DMSO.

-

Prenyl donor: Dimethylallyl pyrophosphate (DMAPP).

-

Stop solution (e.g., ethyl acetate).

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, xanthone substrate, and the microsomal fraction. Pre-incubate at 30°C for 5 minutes.

-

Initiate Reaction: Add DMAPP to start the reaction. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Extraction: Centrifuge to separate the phases and collect the upper ethyl acetate layer containing the prenylated product.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

HPLC-UV Analysis of Prenylated Xanthones

Objective: To separate and quantify the product of the enzyme assay, this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Gradient Program (Example):

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: Return to 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Quantification: Use a standard curve of purified this compound to quantify the product.

Structural Elucidation by NMR Spectroscopy

Objective: To confirm the structure of the biosynthesized product.

Methodology: For unambiguous structure determination, the product is purified by preparative HPLC and subjected to 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR analysis. The chemical shifts and coupling constants of the protons and carbons are compared with published data for this compound. Key HMBC correlations will confirm the attachment of the prenyl group at the C-4 position. For example, correlations between the methylene protons of the prenyl group and carbons C-3, C-4, and C-4a of the xanthone ring would be expected.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in plants is a well-orchestrated sequence of enzymatic reactions, starting from primary metabolites and culminating in a specialized secondary metabolite with potential pharmaceutical applications. The identification and characterization of key enzymes, such as benzophenone synthase and xanthone 4-prenyltransferase, have been pivotal in understanding this pathway. Furthermore, the elucidation of regulatory mechanisms involving jasmonate and salicylate signaling provides insights into how plants control the production of these valuable compounds.

Future research should focus on several key areas:

-

Discovery of Novel Prenyltransferases: Exploring the biodiversity of xanthone-producing plants may lead to the discovery of novel prenyltransferases with different substrate specificities and catalytic efficiencies.

-

Metabolic Engineering: With the key genes identified, there is potential for metabolic engineering in microbial or plant systems to enhance the production of this compound and other valuable prenylated xanthones.

-

Complete Elucidation of Signaling Pathways: A more detailed understanding of the transcription factors and cis-regulatory elements involved in the regulation of xanthone biosynthesis will be crucial for targeted genetic manipulation to increase yields.

This guide provides a solid foundation for researchers to delve into the fascinating world of xanthone biosynthesis and to leverage this knowledge for the development of new therapeutics and biotechnological applications.

References

An In-Depth Technical Guide on 1,3,5-Trihydroxy-4-prenylxanthone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trihydroxy-4-prenylxanthone, a naturally occurring xanthone derivative, has garnered significant interest within the scientific community owing to its diverse and potent biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological functions, with a particular focus on its roles as a phosphodiesterase type 5 (PDE5) inhibitor and a modulator of inflammatory pathways. Detailed experimental protocols and spectroscopic data are presented to facilitate further research and development of this promising bioactive compound.

Chemical Structure and Physicochemical Properties

This compound, also known as 1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthone, belongs to the class of prenylated xanthones. The core structure consists of a dibenzo-γ-pyrone (xanthone) scaffold substituted with three hydroxyl groups at positions 1, 3, and 5, and a prenyl group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₅ | |

| Molecular Weight | 312.32 g/mol | |

| CAS Number | 53377-61-0 | [1] |

| Appearance | Yellow solid (typical for xanthones) | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H-NMR Spectral Data (Typical for similar xanthone structures)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.2-6.4 | s | |

| H-6 | ~7.3-7.5 | d | ~8.0-9.0 |

| H-7 | ~6.8-7.0 | t | ~8.0 |

| H-8 | ~7.6-7.8 | d | ~8.0 |

| H-1' | ~3.3-3.5 | d | ~7.0 |

| H-2' | ~5.2-5.4 | t | ~7.0 |

| CH₃-4' | ~1.7-1.8 | s | |

| CH₃-5' | ~1.6-1.7 | s | |

| 1-OH | ~13.0-14.0 | s (chelated) | |

| 3-OH | - | br s | |

| 5-OH | - | br s |

Table 3: ¹³C-NMR Spectral Data (Typical for similar xanthone structures)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~161-163 |

| C-2 | ~97-99 |

| C-3 | ~164-166 |

| C-4 | ~108-110 |

| C-4a | ~155-157 |

| C-5 | ~145-147 |

| C-6 | ~122-124 |

| C-7 | ~117-119 |

| C-8 | ~126-128 |

| C-8a | ~120-122 |

| C-9 | ~180-182 |

| C-9a | ~102-104 |

| C-1' | ~22-24 |

| C-2' | ~122-124 |

| C-3' | ~131-133 |

| C-4' | ~25-27 |

| C-5' | ~17-19 |

Table 4: Mass Spectrometry, UV-Vis, and IR Spectral Data

| Spectroscopic Technique | Key Data |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 313 |

| UV-Vis Spectroscopy (in MeOH) | λmax at ~245, 260, 315, 360 nm |

| Infrared (IR) Spectroscopy (KBr) | νmax at ~3400 (O-H), 1650 (C=O, chelated), 1610, 1580 (C=C aromatic) cm⁻¹ |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, most notably as a phosphodiesterase type 5 (PDE5) inhibitor and an anti-inflammatory agent.

Phosphodiesterase Type 5 (PDE5) Inhibition

This compound has been identified as a potent inhibitor of PDE5 with an IC₅₀ value of 3.0 μM.[1] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which plays a crucial role in vasodilation. This activity suggests potential therapeutic applications in conditions such as erectile dysfunction and pulmonary hypertension.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by repressing the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages.[1][2] This effect is mediated through the inhibition of key inflammatory signaling pathways.

The compound interferes with the posttranslational modification of IRAK-1 (Interleukin-1 Receptor-Associated Kinase 1), which in turn blocks the TAK1-mediated activation of IKK (IκB kinase) and MAPKs (Mitogen-Activated Protein Kinases).[2] This cascade of events leads to the downregulation of the transcription factors NF-κB (Nuclear Factor kappa B) and AP-1 (Activator Protein 1), which are critical for the expression of pro-inflammatory genes like iNOS.[2] Specifically, it has been shown to abolish IKK phosphorylation, prevent IκB degradation, and subsequently inhibit NF-κB nuclear translocation.[1][2] Furthermore, it suppresses the nuclear levels of c-Fos and c-Jun, the major components of AP-1, and the phosphorylation of upstream signaling molecules such as JNK and ERK.[1][2]

References

Spectroscopic Data of 1,3,5-Trihydroxy-4-prenylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trihydroxy-4-prenylxanthone is a member of the xanthone class of organic compounds, which are characterized by a tricyclic xanthene core with a ketone group. The prenyl functional group, a five-carbon isoprenoid unit, often imparts significant biological activity to the xanthone scaffold. While this compound is commercially available and has been noted for its inhibitory effects on the Na+/H+ exchange system and phosphodiesterase type 5 (PDE5), a comprehensive and publicly available dataset of its spectroscopic characterization (NMR, MS, IR) from a primary research publication could not be definitively located in the reviewed literature.[1]

This guide provides a summary of the general spectroscopic features of closely related prenylated trihydroxyxanthones and details the standard experimental protocols for their analysis. As a direct and complete dataset for this compound is not available, we will present the fully characterized spectroscopic data of a closely related isomer, 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone , for illustrative and comparative purposes. This information is intended to serve as a valuable reference for researchers working on the isolation, characterization, and synthesis of similar natural products.

Spectroscopic Data of a Related Isomer: 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone

The following tables summarize the spectroscopic data for 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone, a structurally similar prenylated xanthone. This data is compiled from various scientific sources and serves as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data of 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| OH-1 | 12.57 | s | |

| H-4 | 6.43 | d | 2.1 |

| H-5 | 7.48 | d | 9.0 |

| H-6 | 7.64 | dd | 9.0, 3.0 |

| H-8 | 8.07 | d | 3.0 |

| H-1' | 4.59 | d | 6.7 |

| H-2' | 5.48 | t | 6.7 |

| H-4' | 1.81 | s | |

| H-5' | 1.76 | s |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C-NMR Spectroscopic Data of 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone

| Position | Chemical Shift (δ) ppm |

| 1 | 161.9 |

| 2 | 108.7 |

| 3 | 164.8 |

| 4 | 93.8 |

| 4a | 156.3 |

| 5 | 119.8 |

| 6 | 129.6 |

| 7 | 163.7 |

| 8 | 118.5 |

| 8a | 104.3 |

| 9 | 184.3 |

| 9a | 102.9 |

| 10a | 152.4 |

| 1' | 21.5 |

| 2' | 122.3 |

| 3' | 131.0 |

| 4' | 25.9 |

| 5' | 18.4 |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Prenylated Trihydroxyxanthones

| Technique | Ionization Mode | m/z Value | Interpretation |

| HR-EIMS | EI+ | 312.0998 | [M]⁺ (Calculated for C₁₈H₁₆O₅: 312.0998) |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data of a Representative Trihydroxyxanthone

| Wavenumber (cm⁻¹) | Assignment |

| 3412 | O-H stretching (hydroxyl groups) |

| 2962 | C-H stretching (aliphatic) |

| 1755 | C=O stretching (carbonyl group) |

| 1610-1570 | C=C stretching (aromatic rings) |

| 1296 | C-O-C stretching (ether linkage) |

Note: The IR data is for a representative trihydroxyxanthone and may vary slightly for different isomers.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the isolation and spectroscopic analysis of prenylated xanthones from natural sources.

Extraction and Isolation

-

Sample Preparation : The plant material (e.g., roots, bark, or leaves) is dried and ground into a fine powder.

-

Extraction : The powdered material is subjected to maceration or Soxhlet extraction with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation : The crude extracts are concentrated under reduced pressure and then fractionated using column chromatography over silica gel. A gradient elution system, for instance, with mixtures of n-hexane and ethyl acetate, is commonly used.

-

Purification : The resulting fractions are further purified by repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., Bruker Avance at 400 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆), and chemical shifts are reported in ppm relative to the solvent residual peak or an internal standard like tetramethylsilane (TMS).

-

Mass Spectrometry (MS) : High-resolution mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source on a time-of-flight (TOF) or magnetic sector mass spectrometer to determine the exact mass and molecular formula of the compound.

-

Infrared (IR) Spectroscopy : IR spectra are recorded on an FTIR spectrometer. The sample is prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for Natural Product Isolation and Characterization.

References

Biological Activities of 1,3,5-Trihydroxy-4-prenylxanthone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trihydroxy-4-prenylxanthone, a prenylated xanthone derivative, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of its established anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. Quantitative data from various in vitro studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to offer a clear and concise understanding of the compound's mechanisms of action and experimental designs.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

| Activity | Assay | Target/Cell Line | Result | Reference |

| PDE5 Inhibition | Enzyme Assay | Phosphodiesterase type 5 (PDE5) | IC50: 3.0 μM | [1] |

| Na+/H+ Exchange System Inhibition | Ion Exchange Assay | - | Minimum Inhibitory Concentration: 10 μg/mL | [1] |

| Nitric Oxide (NO) Production Inhibition | Griess Assay | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | Concentration-dependent inhibition | [1] |

Mechanism of Anti-inflammatory Action

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). This effect is mediated through the downregulation of the NF-κB and AP-1 signaling pathways. The compound interferes with the post-translational modification of IRAK-1, which in turn blocks the TAK1-mediated activation of IKK and MAPKs.

Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

This assay measures the ability of a compound to inhibit the PDE5 enzyme, which is involved in the degradation of cyclic GMP (cGMP).

-

Reagents: Human recombinant PDE5A1, cGMP substrate, reaction buffer (e.g., Tris-HCl, MgCl2), test compound, and a known PDE5 inhibitor (e.g., sildenafil) as a positive control.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the PDE5A1 enzyme to the reaction buffer.

-

Add the test compound or control to the wells.

-

Initiate the reaction by adding the cGMP substrate.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and measure the amount of remaining cGMP or the product (GMP) using a suitable detection method (e.g., fluorescence polarization, colorimetric assay).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

This assay assesses the inhibitory effect of a compound on the Na+/H+ exchanger, a transmembrane protein involved in pH regulation.

-

Reagents: Cells expressing the target NHE isoform, pH-sensitive fluorescent dye (e.g., BCECF-AM), Na+-containing and Na+-free buffers, and an ammonium chloride (NH4Cl) solution.

-

Procedure:

-

Load the cells with the pH-sensitive dye.

-

Induce intracellular acidification by a prepulse with NH4Cl followed by incubation in a Na+-free buffer.

-

Initiate Na+/H+ exchange by reintroducing the Na+-containing buffer in the presence or absence of the test compound.

-

Monitor the recovery of intracellular pH over time using a fluorescence spectrophotometer.

-

Calculate the rate of pH recovery to determine the NHE activity and the inhibitory effect of the compound.

-

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture medium.

-

Reagents: RAW264.7 macrophage cells, lipopolysaccharide (LPS), cell culture medium, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid), and sodium nitrite standard.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with the Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

Anticancer Activity

While specific data for this compound is limited in the public domain, related xanthone derivatives have demonstrated significant anticancer properties against various cancer cell lines. The primary method for evaluating this activity is the MTT assay.

Quantitative Data for Anticancer Activity of Related Xanthones

| Compound | Cell Line | IC50 (µM) | Reference |

| A trihydroxyxanthone | MCF-7 (Breast) | 184 ± 15 | [2] |

| A trihydroxyxanthone | WiDr (Colon) | 209 ± 4 | [2] |

| A trihydroxyxanthone | HeLa (Cervical) | 241 ± 13 | [2] |

| 1,3,5-Trihydroxyxanthone | HepG2 (Liver) | 15.8 | [3] |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents: Cancer cell lines, cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO, isopropanol).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Experimental workflow for the MTT assay.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Reagents: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compound, and a positive control antibiotic/antifungal.

-

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth.

-

Antioxidant Activity

The antioxidant potential of xanthones is well-documented. The DPPH and ABTS radical scavenging assays are commonly employed to quantify this activity.

Experimental Protocols

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagents: DPPH solution in methanol or ethanol, test compound, and a standard antioxidant (e.g., ascorbic acid, Trolox).

-

Procedure:

-

Prepare various concentrations of the test compound.

-

Mix the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution, potassium persulfate, test compound, and a standard antioxidant.

-

Procedure:

-

Generate the ABTS•+ by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.

-

Prepare various concentrations of the test compound.

-

Mix the test compound solution with the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

This compound demonstrates a range of promising biological activities, particularly in the realm of anti-inflammatory effects. Its mechanisms of action, involving the inhibition of key enzymes and signaling pathways, make it a compelling candidate for further pharmacological investigation. While data on its anticancer and antimicrobial properties are less specific, the established protocols and the activities of related xanthones suggest that these are also fruitful areas for future research. The detailed methodologies provided in this guide aim to support and standardize further studies into the therapeutic potential of this and other related natural products.

References

A Technical Guide to the Anti-inflammatory Properties of 1,3,5-Trihydroxy-4-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation underpins a multitude of diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds, including xanthones. This document provides a comprehensive technical overview of 1,3,5-Trihydroxy-4-prenylxanthone (TH-4-PX), a xanthone isolated from Cudrania cochinchinensis, which has demonstrated significant anti-inflammatory potential.[1] The core mechanism of TH-4-PX involves the targeted disruption of key pro-inflammatory signaling cascades, specifically the NF-κB and AP-1 pathways, initiated by stimuli such as lipopolysaccharide (LPS). This guide details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its evaluation, and provides visual diagrams of the relevant biological pathways and workflows.

Molecular Mechanism of Action

The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the inflammatory mediator nitric oxide (NO).[1][2] This suppression is not due to direct enzyme inhibition but rather the upstream interruption of the signaling pathways that control iNOS gene transcription.

Inhibition of the NF-κB and MAPK/AP-1 Signaling Pathways

LPS, a component of Gram-negative bacteria, activates the inflammatory response by binding to Toll-like receptor 4 (TLR4). This initiates a cascade that leads to the activation of transcription factors NF-κB and AP-1, which in turn drive the expression of iNOS and other pro-inflammatory genes.[1]

This compound intervenes at a critical early stage of this cascade. It impedes the posttranslational modification (phosphorylation and/or ubiquitination) of Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1), an essential component for TLR-mediated signaling.[1] This interference with IRAK-1 prevents the activation of TGF-β-activated kinase 1 (TAK1).[1]

The inhibition of TAK1 has two major downstream consequences:

-

NF-κB Pathway Disruption : TAK1 is required for the phosphorylation and activation of the IκB kinase (IKK) complex.[1] TH-4-PX's inhibition of TAK1 activation prevents IKK phosphorylation, thereby blocking the subsequent degradation of IκB and the nuclear translocation of the active NF-κB dimer.[1][2]

-

MAPK/AP-1 Pathway Disruption : TAK1 also acts upstream of Mitogen-Activated Protein Kinases (MAPKs).[1] TH-4-PX significantly suppresses the LPS-induced phosphorylation of c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), while the p38 MAPK pathway remains unaffected.[1] This selective inhibition of JNK and ERK prevents the activation and nuclear accumulation of c-Fos and c-Jun, the primary components of the AP-1 transcription factor.[1]

By blocking both the NF-κB and AP-1 pathways through the upstream inhibition of IRAK-1 modification and subsequent TAK1 activation, this compound effectively down-regulates the expression of iNOS and reduces NO production.[1][2]

Quantitative Data Presentation

The biological activity of this compound has been quantified in several assays. The data highlights its potency in modulating key inflammatory and biological pathways.

Table 1: Anti-inflammatory and Related Bioactivities

| Target/Assay | Activity Type | Effective Concentration / IC₅₀ | Cell Line / System | Reference |

|---|---|---|---|---|

| iNOS Expression | Inhibition | 10 - 30 µM | RAW 264.7 Macrophages | [2] |

| NO Production | Inhibition | Not specified (activity confirmed) | RAW 264.7 Macrophages | [1][2] |

| Na⁺/H⁺ Exchange System | Inhibition | 10 µg/mL (MIC) | Not specified | [2] |

| Phosphodiesterase 5 (PDE5) | Inhibition | 3.0 µM (IC₅₀) | Not specified |[2] |

Experimental Protocols

The evaluation of this compound's anti-inflammatory properties relies on established in vitro methodologies.

Cell Culture and Stimulation

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Stimulation: To induce an inflammatory response, cells are treated with Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4) at a concentration typically around 100 ng/mL to 1 µg/mL.[1][3]

-

Compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before the addition of LPS.[4]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Methodology:

-

Collect the cell culture medium after treatment with the compound and/or LPS.

-

Mix an aliquot of the supernatant with an equal volume of Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 5-10 minutes to allow for a chromophoric azo derivative to form.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates. It is crucial for determining the effect of the compound on signaling pathway components (e.g., p-JNK, p-ERK, IκB) and downstream inflammatory proteins (iNOS).

-

Methodology:

-

Lyse the treated cells to extract total proteins.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-phospho-IKK, anti-IκBα).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify band intensity using densitometry software, often normalizing to a loading control like β-actin or GAPDH.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

Principle: Used to measure the mRNA expression levels of specific genes, such as the gene for iNOS (Nos2), to determine if the compound's effect is at the transcriptional level.[1]

-

Methodology:

-

Isolate total RNA from treated cells.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Amplify the target cDNA (e.g., Nos2) using gene-specific primers in a polymerase chain reaction (PCR).

-

Analyze the PCR products by agarose gel electrophoresis to visualize the presence and relative abundance of the target mRNA. For quantitative analysis (qRT-PCR), a fluorescent dye is used to measure the amount of amplified product in real-time.

-

Logical Relationships in Anti-inflammatory Effect

The mechanism of action translates into a clear, logical cascade of events that result in the observed anti-inflammatory outcome. The initial molecular interaction leads to pathway inhibition, which in turn prevents the synthesis of key inflammatory mediators.

Conclusion

This compound presents a compelling profile as a potential anti-inflammatory therapeutic agent. Its efficacy stems from a targeted and potent inhibition of the upstream signaling components IRAK-1 and TAK1, leading to the dual blockade of the critical NF-κB and AP-1 inflammatory pathways.[1] This mechanism effectively prevents the expression of downstream mediators like iNOS. The quantitative data underscores its activity at micromolar concentrations. The detailed experimental protocols provide a clear framework for further investigation and validation. Future research should focus on in vivo models to confirm these effects, explore pharmacokinetic and pharmacodynamic properties, and assess its potential for development into a clinical candidate for treating inflammatory diseases.

References

- 1. This compound represses lipopolysaccharide-induced iNOS expression via impeding posttranslational modification of IRAK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages [frontiersin.org]

- 4. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,5-Trihydroxy-4-prenylxanthone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold that exhibit a wide range of pharmacological activities.[1][2] Prenylated xanthones, in particular, are noted for their potential anti-inflammatory, anticancer, and antioxidant properties.[3][4] 1,3,5-Trihydroxy-4-prenylxanthone is a specific prenylated xanthone that has been identified as an inhibitor of the Na+/H+ exchange system and phosphodiesterase type 5 (PDE5), with an IC50 value of 3.0 μM.[5] It also demonstrates anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages.[5] These properties make it a compound of interest for drug discovery and development.

This document provides a detailed protocol for a plausible three-step chemical synthesis of this compound, starting from commercially available phloroglucinol. The synthesis involves an initial Friedel-Crafts acylation to form a benzophenone intermediate, followed by a cyclodehydration reaction to construct the core xanthone scaffold, and finally, a regioselective C-prenylation to yield the target compound.

Overall Synthesis Workflow

The synthesis of this compound from phloroglucinol is proposed as a three-step process. The workflow begins with the formation of a benzophenone intermediate via Friedel-Crafts acylation, followed by an intramolecular cyclization to form the 1,3,5-trihydroxyxanthone core. The final step is the introduction of a prenyl group at the C-4 position.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The synthesis is divided into three main stages:

-

Synthesis of 1,3,5-Trihydroxyxanthone (Steps 1 & 2 combined): Formation of the xanthone core from phloroglucinol and 2,4-dihydroxybenzoic acid.

-

Synthesis of this compound (Step 3): Prenylation of the xanthone core.

Protocol 1: Synthesis of 1,3,5-Trihydroxyxanthone

This procedure combines the initial Friedel-Crafts acylation and subsequent cyclodehydration into a one-pot reaction using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). This method is efficient for constructing the xanthone scaffold from phenolic precursors.[1][6]

Methodology:

-

Prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 (w/w) ratio under anhydrous conditions with stirring until fully dissolved. The process is exothermic.

-

In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve phloroglucinol and 2,4-dihydroxybenzoic acid (1.0 eq) in Eaton's reagent.

-

Heat the reaction mixture to 80°C and stir for 1-2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane:ethyl acetate, 6:4).

-

After completion, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the crude product in a desiccator or vacuum oven.

-

Purify the crude 1,3,5-trihydroxyxanthone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain a pure solid.

| Parameter | Description | Reference |

| Reactants | Phloroglucinol, 2,4-Dihydroxybenzoic Acid | [1] |

| Catalyst/Solvent | Eaton's Reagent (P₂O₅ in CH₃SO₃H) | [1][6] |

| Temperature | 80°C | [1] |

| Reaction Time | 1-2 hours | [1] |

| Work-up | Precipitation in ice-water, filtration | [3] |

| Purification | Column chromatography or recrystallization | [7] |

Table 1: Reaction conditions for the synthesis of 1,3,5-Trihydroxyxanthone.

Protocol 2: Synthesis of this compound

This protocol describes the C-prenylation of the 1,3,5-trihydroxyxanthone core. The reaction utilizes prenyl bromide as the prenyl source in the presence of a base. The electron-rich phloroglucinol ring of the xanthone undergoes electrophilic substitution, with the C-4 position being a likely site of reaction.

Methodology:

-

In a 250 mL round-bottom flask, dissolve 1,3,5-trihydroxyxanthone (1.0 eq) and potassium hydroxide (KOH) (2.5 eq) in an appropriate solvent such as methanol or a water/acetone mixture.[3]

-

Stir the mixture at room temperature for 10-15 minutes to form the corresponding phenoxide.

-

Add prenyl bromide (1.1 - 1.5 eq) dropwise to the mixture via a syringe.

-

Stir the reaction mixture at room temperature for 24 hours.[3] Monitor the reaction by TLC (e.g., n-hexane:ethyl acetate, 7:3).

-

After the reaction is complete, acidify the mixture to a pH of ~2-3 by adding 10% hydrochloric acid (HCl) solution.[3]

-

Extract the product from the aqueous mixture using a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 35 mL).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to isolate the pure this compound.

| Parameter | Description | Reference |

| Reactants | 1,3,5-Trihydroxyxanthone, Prenyl Bromide | [3] |

| Base | Potassium Hydroxide (KOH) | [3] |

| Solvent | Methanol or Water/Acetone mixture | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 24 hours | [3] |

| Work-up | Acidification, solvent extraction | [3] |

| Purification | Column chromatography | [3] |

Table 2: Reaction conditions for the C-prenylation of 1,3,5-Trihydroxyxanthone.

Data Presentation

The following tables summarize expected quantitative data based on literature values for similar syntheses. Actual results may vary.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| 1,3,5-Trihydroxyxanthone | C₁₃H₈O₅ | 244.20 | Yellow to red solid | ~70% |

| This compound | C₁₈H₁₆O₅ | 312.32 | Yellow solid/paste | ~40-50% |

Table 3: Expected yields and physical properties of synthesized compounds.[3]

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) |

| 1,3,5-Trihydroxyxanthone | Aromatic protons (6.0-8.0 ppm), multiple hydroxyl protons (singlets, >9.0 ppm). | Carbonyl (~180 ppm), aromatic carbons (90-165 ppm). | [M+H]⁺ at 245.04 |

| This compound | Aromatic protons, prenyl group signals: vinyl H (~5.2 ppm, t), methylene H (~3.4 ppm, d), two methyl H (~1.7-1.8 ppm, s), hydroxyl protons. | Carbonyl (~182 ppm), aromatic carbons, prenyl carbons: vinyl C (~122, 134 ppm), methylene C (~22 ppm), methyl C (~18, 26 ppm). | [M+H]⁺ at 313.10 |

Table 4: Representative spectroscopic data for characterization. (Note: Exact chemical shifts are dependent on solvent and instrumentation).[3][8]

References

- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aca.unram.ac.id [aca.unram.ac.id]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Prenylated Xanthones from the Pericarps of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3,5-Trihydroxy-4-prenylxanthone in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trihydroxy-4-prenylxanthone is a naturally occurring prenylated xanthone that has emerged as a promising scaffold in drug discovery. Belonging to the xanthone class of compounds, it exhibits a range of biological activities, including anti-inflammatory, phosphodiesterase type 5 (PDE5) inhibitory, and sodium-hydrogen exchanger (NHE) inhibitory effects. Its therapeutic potential is currently being explored in various disease areas, including inflammatory disorders, cardiovascular conditions, and cancer. These application notes provide a comprehensive overview of the biological activities of this compound, along with detailed protocols for its evaluation in a research setting.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |

| Molecular Formula | C₁₈H₁₆O₅ |

| Molecular Weight | 312.32 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO, methanol, and ethanol |

Biological Activities and Quantitative Data

The diverse biological activities of this compound make it a versatile candidate for drug development. The following tables summarize the key quantitative data associated with its primary biological targets.

Table 1: Enzyme and Ion Exchanger Inhibitory Activity

| Target | Activity | Quantitative Value | Reference |

| Phosphodiesterase 5 (PDE5) | Inhibition | IC₅₀: 3.0 μM | [1] |

| Na⁺/H⁺ Exchange System | Inhibition | Minimum Inhibitory Concentration (MIC): 10 μg/mL | [1] |

Table 2: Anti-inflammatory and Antioxidant Activity

| Activity | Assay | Cell Line | Quantitative Value | Reference |

| Anti-inflammatory | LPS-induced NO Production Inhibition | RAW 264.7 Macrophages | Concentration-dependent | [1] |

| Antioxidant | DPPH Radical Scavenging | - | IC₅₀: ~19.64 µM (for a structurally similar compound) | [2] |

Table 3: Anticancer Activity (of related Prenylated Xanthones)

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | Chalcone 13 (prenylated) | 3.30 ± 0.92 | |

| ZR-75-1 | Breast Cancer | Chalcone 13 (prenylated) | 8.75 ± 2.01 | [3] |

| MDA-MB-231 | Breast Cancer | Chalcone 12 (prenylated) | 6.12 ± 0.84 | [3] |

| WiDr | Colon Cancer | Trihydroxyxanthone 3a | 254 ± 15 | |

| HeLa | Cervical Cancer | Trihydroxyxanthone 3a | 277 ± 9 | [4] |

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and AP-1 signaling pathways in macrophages.[1] Upon stimulation by lipopolysaccharide (LPS), the compound interferes with the post-translational modification of IRAK-1, which in turn blocks the activation of TAK1.[1] This leads to the suppression of IKK phosphorylation, subsequent IκB degradation, and ultimately prevents the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[1] Concurrently, it also downregulates the activation of MAPKs such as JNK and ERK, leading to the suppression of the AP-1 transcription factor complex (c-Fos and c-Jun).[1]

Figure 1. Anti-inflammatory signaling pathway of this compound.

Potential Anticancer Signaling Pathway

While the specific anticancer mechanism of this compound is still under investigation, studies on other prenylated xanthones suggest a potential role in modulating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Figure 2. Potential anticancer signaling pathway of prenylated xanthones.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activities of this compound.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is adapted from standard DPPH assay procedures.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid.

-

Assay: a. To each well of a 96-well plate, add 100 µL of the sample or standard solution. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the sample solution. For the control, add 100 µL of methanol and 100 µL of the DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Figure 3. Experimental workflow for the DPPH antioxidant assay.

Protocol 2: MTT Assay for Cytotoxicity (Anticancer Activity)

This protocol is a standard method for assessing cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

This compound

-

Doxorubicin (positive control)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: a. Prepare serial dilutions of this compound and doxorubicin in culture medium. b. Remove the old medium from the wells and add 100 µL of the prepared drug solutions. c. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound). d. Incubate for 24, 48, or 72 hours.

-

MTT Addition: a. After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5 minutes.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) x 100

-

IC₅₀ Determination: Plot the percentage of viability against the concentration of the compound to determine the IC₅₀ value.

Figure 4. Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Western Blot for NF-κB Pathway Proteins

This protocol outlines the general steps for analyzing the expression of key proteins in the NF-κB pathway in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: a. Seed RAW 264.7 cells and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events, longer for protein expression).

-

Protein Extraction: a. Wash the cells with cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

-

Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Crystallization of 1,3,5-Trihydroxy-4-prenylxanthone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3,5-Trihydroxy-4-prenylxanthone is a naturally occurring xanthone derivative that has garnered significant interest in the scientific community. It has been identified as an inhibitor of the Na+/H+ exchange system and phosphodiesterase type 5 (PDE5), with an IC50 value of 3.0 μM for the latter.[1] Furthermore, it exhibits anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.[1] The development of this compound as a potential therapeutic agent necessitates robust methods for its purification, with crystallization being a critical final step to ensure high purity and a stable solid form. Understanding the crystallization behavior of xanthones is crucial for designing novel solid products for pharmaceutical applications.[2][3][4][5]

These application notes provide detailed protocols for the crystallization of this compound, adapted from established methods for xanthone and its derivatives. The protocols are designed to be a starting point for researchers to develop optimized crystallization conditions for this specific molecule.

Data Presentation: Crystallization Parameters

The following table summarizes key parameters that can be varied to achieve optimal crystallization of this compound. Researchers can use this table to record their experimental conditions and results for easy comparison.

| Crystallization Method | Solvent System | Concentration (mg/mL) | Temperature (°C) | Cooling/Evaporation Rate | Crystal Morphology | Yield (%) | Purity (%) |

| Slow Evaporation | |||||||

| Slow Cooling | |||||||

| Vapor Diffusion | |||||||

| Antisolvent Addition |

Experimental Protocols

The following are generalized protocols for common crystallization techniques that can be adapted for this compound. The choice of solvent is critical and will depend on the solubility of the compound. For xanthones, a range of solvents from polar (e.g., methanol, ethanol, acetone) to nonpolar (e.g., toluene, heptane, cyclohexane) have been explored.[5] Given the hydroxyl and prenyl groups, a moderately polar solvent or a mixture of solvents is likely to be effective.

Protocol 1: Slow Evaporation Crystallization

This technique is one of the simplest methods for growing single crystals and is effective for compounds that are not thermally sensitive.

Materials:

-

This compound

-

High-purity solvents (e.g., acetone, ethyl acetate, methanol, ethanol)

-

Glass vials or small beakers

-

Parafilm or aluminum foil with pinholes

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in a chosen solvent at room temperature. This can be achieved by gradually adding the compound to the solvent while stirring until a small amount of solid no longer dissolves.

-

Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any insoluble impurities.

-

Cover the vial with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial for crystal growth over several days to weeks.

-

Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

-

Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Slow Cooling Crystallization

This method is suitable for compounds that have a significant increase in solubility with temperature.

Materials:

-

This compound

-

Solvent in which the compound has a high temperature coefficient of solubility (e.g., isopropanol, ethanol)

-

Heating plate with stirring capability

-

Insulated container (e.g., Dewar flask or styrofoam box)

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (below the solvent's boiling point).

-

Ensure all the solid has dissolved. If necessary, add a small amount of additional solvent.

-

Filter the hot solution into a pre-warmed clean vial to remove any impurities.

-

Cover the vial and place it in an insulated container to allow for slow cooling to room temperature. This slow cooling process is crucial for the formation of high-quality crystals.

-

Once the solution has reached room temperature, crystals should have formed. If not, the solution may be placed in a refrigerator (4°C) to induce further crystallization.

-

Isolate the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum or in a desiccator.

Protocol 3: Vapor Diffusion Crystallization

This technique is often used for growing high-quality single crystals from small amounts of material. It can be set up in two ways: hanging drop or sitting drop.

Materials:

-

This compound

-

A solvent in which the compound is soluble (e.g., acetone)

-

An antisolvent in which the compound is poorly soluble but miscible with the solvent (e.g., hexane)

-

Crystallization plate (for sitting drop) or siliconized glass coverslips (for hanging drop)

-

Well-sealed container (e.g., a petri dish with a reservoir)

Procedure (Sitting Drop):

-

Dissolve the this compound in the solvent to prepare a concentrated solution.

-

Fill the reservoir of the crystallization well with the antisolvent.

-

Pipette a small drop (1-5 µL) of the compound solution onto the sitting drop post in the well.

-

Seal the well. The vapor of the antisolvent will slowly diffuse into the drop, reducing the solubility of the compound and leading to crystallization.

-

Monitor the drop for crystal growth over time.

Protocol 4: Antisolvent Addition Crystallization

This method involves the addition of a solvent in which the compound is insoluble (antisolvent) to a solution of the compound, causing it to precipitate or crystallize.

Materials:

-

This compound

-

A solvent in which the compound is soluble (e.g., dimethyl sulfoxide (DMSO))

-

An antisolvent in which the compound is insoluble (e.g., water)

Procedure:

-

Dissolve the this compound in a minimum amount of the solvent.

-

Slowly add the antisolvent dropwise to the solution while stirring.

-

Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of precipitation.

-

Stop adding the antisolvent and allow the solution to stand undisturbed. Crystals should form over time.

-

Collect the crystals by filtration, wash with the antisolvent, and dry.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for crystallization and the signaling pathway inhibited by this compound.

Caption: General experimental workflow for the crystallization of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"Improving the solubility of 1,3,5-Trihydroxy-4-prenylxanthone for bioassays"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Trihydroxy-4-prenylxanthone. The focus is on overcoming solubility challenges to ensure reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?